molecular formula C16H14F3N3O2S B1675109 Levolansoprazole CAS No. 138530-95-7

Levolansoprazole

Cat. No. B1675109
M. Wt: 369.4 g/mol
InChI Key: MJIHNNLFOKEZEW-VWLOTQADSA-N
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Description

Levolansoprazole is an enantiomer of Lansoprazole . Lansoprazole, sold under the brand name Prevacid among others, is a medication which reduces stomach acid . It is a proton pump inhibitor (PPI), used to treat peptic ulcer disease, gastroesophageal reflux disease, and Zollinger–Ellison syndrome .


Synthesis Analysis

A study was conducted on the development of a Levo-Lansoprazole Chiral Molecularly Imprinted Polymer Sensor based on the Polylysine–Phenylalanine Complex Framework Conformational Separation . The properties of the sensor were investigated using Fourier-transform infrared spectroscopy and electrochemical methods .


Molecular Structure Analysis

The molecular structure of Levolansoprazole was analyzed in the same study . The sensor showed a relatively strong response signal intensity for levo-lansoprazole .


Chemical Reactions Analysis

While specific chemical reactions involving Levolansoprazole are not mentioned in the search results, a general understanding of chemical reactions can be gained from a synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms .

Scientific Research Applications

1. Interaction with Cytochrome P450 Enzymes

Levolansoprazole, like other proton pump inhibitors (PPIs), is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that levolansoprazole and other PPIs can affect the activity of various CYP enzymes, impacting the pharmacokinetics of other drugs metabolized by these enzymes. This interaction is significant in understanding potential drug-drug interactions and guiding medication adjustments when levolansoprazole is co-administered with other medications (Ogasawara et al., 2020).

properties

IUPAC Name

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160706
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levolansoprazole

CAS RN

138530-95-7
Record name Levolansoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levolansoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Saini, A Sharma, J Chhimwal, M Kabra… - Asian Journal of …, 2013 - ajprd.com
Ulcers are sores or open wounds that occur on the skin or along the lining of the digestive tract due to loss of tissue. Peptic ulcers are craters or open sores in the lining of the upper …
Number of citations: 2 www.ajprd.com
KF Galford, AM Jose - Chemosphere, 2020 - Elsevier
Urgent need for treatments limit studies of therapeutic drugs before approval by regulatory agencies. Analyses of drugs after approval can therefore improve our understanding of their …
Number of citations: 6 www.sciencedirect.com
P Shafi, A Pratyusha, VUM Rao - … Journal of Innovative Pharmaceutical Sciences and …, 2014
Number of citations: 2

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